molecular formula C9H8BrNO B13989373 8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine

8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine

Cat. No.: B13989373
M. Wt: 226.07 g/mol
InChI Key: OFTYZAJYXDVYNL-UHFFFAOYSA-N
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Description

8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine (CAS: 1939174-11-4) is a fused bicyclic heterocyclic compound featuring a pyran ring fused to a pyridine moiety at the [4,3-c] position. The bromine substituent at the 8-position and the methylene group at the 4-position contribute to its unique electronic and steric properties. Structural confirmation of related analogs (e.g., pyrazolo[4,3-c]pyridines) has been achieved via X-ray crystallography, highlighting the precision of fused-ring systems in this chemical class .

Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

8-bromo-4-methylidene-1H-pyrano[4,3-c]pyridine

InChI

InChI=1S/C9H8BrNO/c1-6-4-12-5-8-7(6)2-11-3-9(8)10/h2-3H,1,4-5H2

InChI Key

OFTYZAJYXDVYNL-UHFFFAOYSA-N

Canonical SMILES

C=C1COCC2=C(C=NC=C12)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor followed by cyclization to form the pyrano-pyridine ring system. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction could produce a fully saturated pyrano-pyridine compound.

Scientific Research Applications

8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Pyrano[4,3-c]pyrazoles

Pyrano[4,3-c]pyrazoles are structurally similar, featuring a pyran ring fused to a pyrazole instead of a pyridine. These compounds were synthesized to hybridize pyrazole’s bioactivity with pyrone’s stability.

Key Differences:
  • Ring System : Pyrazole vs. pyridine fusion alters electronic density and hydrogen-bonding capacity.
  • Bioactivity: Pyrano[4,3-c]pyrazoles show low efficacy, suggesting that pyridine fusion (as in the target compound) may offer superior pharmacological properties if optimized.

Pyrazolo[4,3-c]pyridines

Pyrazolo[4,3-c]pyridines share the [4,3-c] fusion position but replace the pyran ring with pyrazole. X-ray studies confirm their planar bicyclic structures, with the 3-oxo group enhancing reactivity. These compounds serve as intermediates in synthetic pathways (e.g., deamination reactions to yield pyridine derivatives) but lack direct biological data in the provided evidence .

Key Differences:
  • Functional Groups : The absence of a bromine substituent and methylene group reduces steric bulk compared to the target compound.
  • Utility : Primarily used in synthetic chemistry rather than applied bioactivity studies.

Pyrano[2,3-c]pyridines

Pyrano[2,3-c]pyridines differ in fusion position ([2,3-c] vs. [4,3-c]), altering ring strain and substituent orientation. Electron-withdrawing groups (e.g., Br, NO₂) on these derivatives significantly enhance antioxidant activity (IC₅₀ = 223–252 µM via DPPH assay), outperforming electron-donating groups (e.g., CH₃, OCH₃). For example:

Compound Substituent IC₅₀ (µM) Key Feature
4o NO₂ 252.52 High radical scavenging
4p Br 223.20 Optimal electron withdrawal

This suggests that the bromine in 8-bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine could similarly enhance bioactivity if positioned strategically .

Comparative Data Table

Compound Fusion Position Key Substituents Bioactivity Reference
8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine [4,3-c] Br, methylene Medicinal (theoretical)
Pyrano[4,3-c]pyrazoles [4,3-c] Variable Weak anticancer/antimicrobial
Pyrazolo[4,3-c]pyridines [4,3-c] 3-oxo Synthetic intermediates
Pyrano[2,3-c]pyridines (4o, 4p) [2,3-c] Br, NO₂ Antioxidant (IC₅₀ ~223–252 µM)

Biological Activity

8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and case studies.

Synthesis

The synthesis of 8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine typically involves multi-step reactions that incorporate bromination and cyclization processes. The synthetic route often utilizes starting materials such as substituted pyrazoles and aldehydes under specific reaction conditions to yield the target compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine exhibit significant antimicrobial properties. For instance, derivatives of pyrano[4,3-C]pyridine have shown effectiveness against various bacterial strains. In vitro tests revealed minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Potential

The anticancer properties of related compounds have also been explored. Some studies indicate that derivatives containing the pyrano structure can inhibit cellular proliferation in human cancer cell lines such as HeLa and HCT116. The IC50 values for these compounds suggest a potent antiproliferative effect, with some derivatives showing selectivity for specific cancer types .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, compounds similar to 8-Bromo-4-methylene-3,4-dihydro-1H-pyrano[4,3-C]pyridine have exhibited anti-inflammatory properties. A series of pyrazole derivatives demonstrated significant inhibition of COX enzymes with IC50 values ranging from 0.02 to 0.04 µM . This suggests that these compounds could be beneficial in treating inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study focused on a series of pyrano derivatives showed that one compound (designated as derivative 7b) had an MIC of 0.22 µg/mL against Staphylococcus aureus. The study also highlighted its ability to disrupt biofilm formation significantly compared to standard antibiotics like Ciprofloxacin .

Case Study 2: Anticancer Activity

In another investigation, a derivative of the pyrano structure was tested against several human tumor cell lines. The results indicated that it inhibited cell growth with IC50 values ranging from 15 µM to 30 µM across different cell lines, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity Tested Compound MIC/IC50 Values Reference
AntimicrobialDerivative 7b0.22 µg/mL
Anticancer (HeLa Cells)Pyrano DerivativeIC50: 15 - 30 µM
Anti-inflammatoryPyrazole DerivativeIC50: 0.02 - 0.04 µM

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